N-phenethyl-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

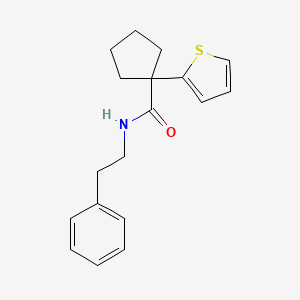

N-Phenethyl-1-(thiophen-2-yl)cyclopentanecarboxamide is a cyclopentanecarboxamide derivative featuring a thiophene ring at the cyclopentane C1 position and a phenethyl group attached to the carboxamide nitrogen. The thiophene moiety may enhance π-π stacking interactions in protein binding, while the phenethyl group could modulate lipophilicity and membrane permeability .

Properties

IUPAC Name |

N-(2-phenylethyl)-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NOS/c20-17(19-13-10-15-7-2-1-3-8-15)18(11-4-5-12-18)16-9-6-14-21-16/h1-3,6-9,14H,4-5,10-13H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROIJGAUINJHDTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenethyl-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves the condensation of thiophene derivatives with cyclopentanecarboxylic acid derivatives. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid and the amine group of the phenethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-phenethyl-1-(thiophen-2-yl)cyclopentanecarboxamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the cyclopentanecarboxamide can be reduced to form alcohols.

Substitution: The phenethyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) are used under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-phenethyl-1-(thiophen-2-yl)cyclopentanecarboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, such as analgesic and anti-inflammatory properties.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-phenethyl-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Cyclopentanecarboxamide Backbone

- 1-(Phenylamino)cyclopentanecarboxamide (2a) (): This derivative replaces the phenethyl group with a phenylamino substituent. While its biological activity is unspecified, its synthesis (90% yield, m.p. 166°C) highlights the stability of the cyclopentane-carboxamide scaffold.

1-Phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide ():

This analog substitutes the thiophene with a phenyl group and introduces a trifluoromethylphenyl moiety. The electron-withdrawing CF₃ group likely enhances metabolic stability compared to the thiophene’s electron-rich system, which may favor target binding in certain enzymes .

Thiophene-Containing Derivatives

- (Z)-4-(3-Oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (26) (): This compound combines thiophene with a sulfonamide group, exhibiting potent antiproliferative activity (IC₅₀ = 10.25 µM against breast cancer). The sulfonamide moiety contributes to H-bonding with residues like Arg52 and His53, analogous to interactions observed in cyclopentanecarboxamide derivatives ().

- Pyridine Derivatives (): Compounds such as 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile (4) (IC₅₀ = 0.24 µM against CDK2) demonstrate that thiophene integration into heterocyclic systems enhances kinase inhibition.

Table 1: Key Compounds and Their Activities

Key Observations:

Thiophene vs. Phenyl Substitutions : Thiophene-containing derivatives () generally show higher antiproliferative and enzymatic activity than purely phenyl-substituted analogs (), likely due to enhanced π-interactions and metabolic stability.

Carboxamide vs. Sulfonamide : Sulfonamide groups () improve H-bonding but may reduce cell permeability compared to carboxamides, which balance hydrophobicity and polarity.

Phenethyl Group: The phenethyl substituent in the target compound is unique among the analogs reviewed; its bulky, lipophilic nature may influence off-target interactions compared to smaller groups (e.g., phenylamino in 2a) .

Biological Activity

N-phenethyl-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound that has garnered attention in recent pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including the mechanisms of action, efficacy in various biological systems, and potential clinical applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 257.37 g/mol

This compound features a cyclopentane ring substituted with a thiophene moiety and a phenethyl group, which contributes to its unique biological properties.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through modulation of specific receptors and pathways:

- Receptor Interaction :

- Antinociceptive Effects :

- Anti-inflammatory Activity :

Efficacy and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.